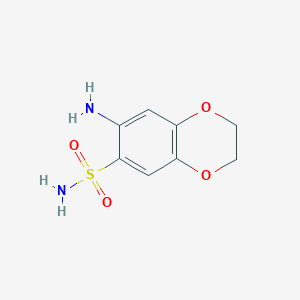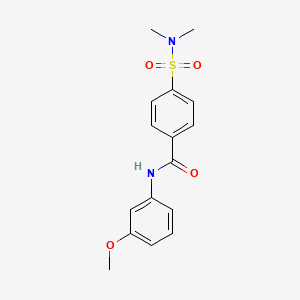
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide, also known as DMSB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB belongs to the class of sulfonamide compounds and has been studied for its unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide have been synthesized and evaluated for their biological activities. For example, novel benzenesulfonamide derivatives have shown excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the potential for related compounds in cancer research (Fahim & Shalaby, 2019). Similarly, derivatives designed as potential antiplatelet agents have exhibited certain levels of activity, indicating the scope for therapeutic applications (Liu, Chen, Qiu, & Zhang, 2019).
Molecular Docking and DFT Calculations
Molecular docking and Density Functional Theory (DFT) calculations are essential tools for understanding the interaction of benzamide derivatives with biological targets. The synthesis and evaluation of such compounds, coupled with computational studies, provide insights into their potential interactions and mechanisms of action. This approach is exemplified in studies involving novel benzene sulfonamide compounds and their compatibility with experimental data (Fahim & Shalaby, 2019).
Antioxidant Properties
Research on related benzamide derivatives has also explored their antioxidant properties. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide demonstrated promising antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases (Demir et al., 2015).
Photodynamic Therapy
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has been reported, showing significant potential for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Benzamide derivatives have been investigated for their corrosion inhibition properties, demonstrating effectiveness in protecting metals from acidic corrosion. This application is critical in industrial settings where metal preservation is essential (Mishra et al., 2018).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-9-7-12(8-10-15)16(19)17-13-5-4-6-14(11-13)22-3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQZUPNKCCMOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

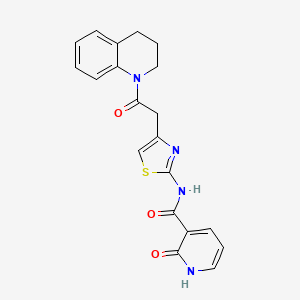
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2926252.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2926256.png)
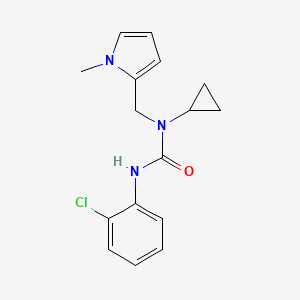
![3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2926260.png)


amine](/img/structure/B2926263.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide](/img/structure/B2926265.png)
![N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2926267.png)
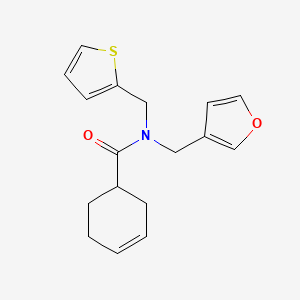
![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2926271.png)
